molecular formula C21H31ClN4O5S B2385127 N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 941958-67-4

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2385127
CAS No.: 941958-67-4
M. Wt: 487.01
InChI Key: GXLFXGRIRWNCDH-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a piperidine core modified with a 4-chlorophenylsulfonyl group and a morpholinoethyl side chain.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-morpholin-4-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31ClN4O5S/c22-17-4-6-19(7-5-17)32(29,30)26-11-2-1-3-18(26)8-9-23-20(27)21(28)24-10-12-25-13-15-31-16-14-25/h4-7,18H,1-3,8-16H2,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLFXGRIRWNCDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 4-chlorobenzenesulfonyl chloride reacting with a piperidine derivative (typically 2-piperidineethanol) under basic conditions. Triethylamine (TEA) or diisopropylethylamine (DIPEA) in dichloromethane (DCM) facilitates the sulfonylation at 0–5°C, yielding 1-((4-chlorophenyl)sulfonyl)piperidin-2-ylethylamine .

Key Parameters:

Parameter Value/Description Source
Solvent Dichloromethane
Base Triethylamine (2.5 equiv)
Temperature 0–5°C (ice bath)
Reaction Time 4–6 hours
Yield 78–85%

Optimization Strategies

  • Catalyst Screening: Substituting TEA with DMAP (4-dimethylaminopyridine) improves sulfonylation efficiency by reducing side reactions.
  • Solvent Effects: Switching to THF increases intermediate solubility but may lower reaction rates.

Oxalamide Coupling Reaction

The piperidine intermediate undergoes oxalamide formation via reaction with oxalyl chloride, followed by coupling with 2-morpholinoethylamine.

Reagents and Catalysts

Oxalyl chloride (1.2 equiv) activates the amine in anhydrous DCM, forming an oxalyl chloride intermediate. Subsequent addition of 2-morpholinoethylamine (1.1 equiv) at −10°C yields the oxalamide bond.

Critical Control Points:

Parameter Value/Description Source
Coupling Agent Oxalyl chloride
Solvent Anhydrous DCM
Temperature −10°C to 25°C (gradual warming)
Reaction Time 12–18 hours
Yield 65–72%

Reaction Monitoring and Control

  • In-line Analytics: FTIR tracks carbonyl stretching (C=O) at 1,650–1,680 cm⁻¹ to confirm oxalamide formation.
  • Stoichiometric Ratios: Excess oxalyl chloride (>1.2 equiv) leads to over-acylation, necessitating precise stoichiometry.

Introduction of the Morpholinoethyl Group

The final step involves nucleophilic substitution to attach the morpholine moiety, enhancing the compound’s pharmacokinetic properties.

Nucleophilic Substitution Conditions

2-Morpholinoethylamine reacts with the oxalamide intermediate in acetonitrile under reflux (80°C) for 8–10 hours. Potassium carbonate (3.0 equiv) acts as a base to deprotonate the amine, driving the reaction to completion.

Optimized Protocol:

Parameter Value/Description Source
Solvent Acetonitrile
Base K₂CO₃ (3.0 equiv)
Temperature 80°C (reflux)
Reaction Time 8–10 hours
Yield 70–75%

Purification Techniques

  • Chromatography: Silica gel column chromatography (ethyl acetate:hexane = 3:7) removes unreacted morpholinoethylamine.
  • Recrystallization: Ethanol/water mixtures (7:3) yield crystals with >99% purity.

Industrial-Scale Production Considerations

Scaling this synthesis requires addressing cost, safety, and efficiency:

Challenge Solution Source
High Catalyst Costs Recyclable polymer-supported bases
Solvent Waste Switch to green solvents (e.g., 2-MeTHF)
Reaction Exothermicity Continuous flow reactors for temperature control

Chemical Reactions Analysis

Types of Reactions

“N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl or piperidine moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and bases (e.g., NaOH). Reaction conditions such as temperature, solvent, and pH are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug design and development.

Medicine

In medicine, “N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide” might be investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide” would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related oxalamide derivatives from the evidence, emphasizing synthesis, physicochemical properties, and biological activity.

Structural Analogues with Antiviral Activity

Compounds in , and 6 share the N1-(4-chlorophenyl)-N2-(heterocyclic/piperidinyl-methyl)oxalamide scaffold. Key examples include:

Compound ID Structure Features Yield (%) LC-MS (M+H+) HPLC Purity (%) Key Applications
8 () Piperidin-2-yl, 5-(2-hydroxyethyl)-4-methylthiazole 46 423.26 >95 HIV entry inhibition
9 () Piperidin-2-yl (isomeric mixture), formic acid salt 55 437.30 >95 HIV entry inhibition
27 () Piperidin-2-yl, 4-chloro-3-fluorophenyl 37 437.27 98.2 HIV entry inhibition
BNM-III-170 () Guanidinomethyl-indenyl, trifluoroacetate salt N/A N/A N/A Enhances HIV vaccine efficacy

Key Observations :

  • Piperidine Positional Isomerism : Compounds with piperidin-2-yl groups (e.g., 8, 9) exhibit higher yields (>45%) compared to piperidin-3-yl or 4-yl derivatives (e.g., 10, 11 in ), which may reflect steric or synthetic challenges .
  • Substituent Effects: The 5-(2-hydroxyethyl)-4-methylthiazole group in 8 and 9 enhances antiviral potency by mimicking CD4-binding site interactions, whereas the morpholinoethyl group in the query compound could improve metabolic stability or solubility .
Oxalamides with Flavor-Enhancing Properties

, and 8 highlight oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), which are structurally distinct but share the oxalamide backbone.

Compound ID Structure Features Key Properties Applications
S336 () 2,4-Dimethoxybenzyl, pyridin-2-yl ethyl CYP3A4 inhibition (51% at 10 µM) Umami flavor enhancer
Query Compound 4-Chlorophenylsulfonyl, morpholinoethyl Hypothesized metabolic stability Potential antiviral/therapeutic

Key Observations :

  • Functional Group Trade-offs: S336’s dimethoxybenzyl group optimizes flavor receptor (hTAS1R1/hTAS1R3) activation, while the query compound’s sulfonyl and morpholino groups may prioritize target specificity over flavor activity .
  • Enzymatic Interactions: S336 and its analog S5456 () show moderate CYP inhibition, suggesting the query compound’s morpholinoethyl group might reduce off-target enzyme interactions compared to pyridinylethyl substituents .
Pharmacological and Toxicological Profiles
  • Antiviral vs. Flavor Compounds : Antiviral oxalamides (e.g., 8, 27) prioritize high HPLC purity (>95%) and stereochemical precision, whereas flavor compounds like S336 emphasize regulatory safety profiles (e.g., low toxicity in rodents) .

Biological Activity

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound notable for its unique molecular structure, which includes a piperidine ring, a sulfonyl group, and an oxalamide moiety. Its molecular formula is C23H28ClN3O4S, with a molecular weight of 478.0 g/mol. The compound has garnered interest in medicinal chemistry due to its potential biological activities.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antibacterial Activity : Compounds containing the piperidine structure have been shown to possess antibacterial properties. For instance, derivatives of piperidine have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The sulfonamide moiety is known for its pharmacological relevance, particularly in enzyme inhibition. Studies have highlighted the compound's potential as an acetylcholinesterase inhibitor, which is crucial for treating conditions like Alzheimer's disease .
  • Cancer Chemotherapy : The oxalamide structure contributes to the compound's potential in cancer therapy, with research suggesting that similar compounds can inhibit cancer cell proliferation .
  • Hypoglycemic and Diuretic Effects : Some studies have indicated that piperidine derivatives can influence glucose metabolism and exhibit diuretic properties, suggesting therapeutic applications in diabetes management and fluid retention .

The mechanism of action of this compound involves interaction with specific biological targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. This modulation can alter cellular signaling pathways, contributing to its pharmacological effects .

Interaction Studies

Interaction studies have focused on understanding how this compound interacts with biological macromolecules. The presence of the sulfonyl group allows it to engage with enzyme active sites effectively, while the piperidine ring may modulate receptor activity. These interactions are critical for elucidating the compound's mechanism of action and potential therapeutic effects .

Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialModerate to strong activity against S. typhi and B. subtilis
Enzyme InhibitionAcetylcholinesterase inhibitor
Cancer TherapyPotential for inhibiting cancer cell growth
Hypoglycemic EffectsInfluence on glucose metabolism
Diuretic EffectsPotential applications in fluid retention

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Synthesized through a series of reactions involving appropriate starting materials.
  • Introduction of the 4-Chlorophenylsulfonyl Group : Achieved via sulfonylation using 4-chlorobenzenesulfonyl chloride.
  • Attachment of Ethyl Group : Introduced through an alkylation reaction.
  • Formation of Oxalamide Moiety : Finalized through reaction with oxalyl chloride and morpholine derivatives.

These steps highlight the complexity involved in synthesizing this compound while emphasizing its unique structural features that contribute to its biological activity .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of synthesized compounds bearing similar structures, it was found that those with a piperidine nucleus exhibited strong inhibitory effects against Salmonella typhi and Bacillus subtilis. The study concluded that modifications to the piperidine ring could enhance antibacterial potency, making these compounds promising candidates for further development in antibiotic therapies .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that certain derivatives of this compound demonstrated significant inhibitory activity against acetylcholinesterase (AChE). This finding supports the potential use of these compounds in treating neurodegenerative diseases where AChE inhibition is beneficial .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves:

  • Piperidine intermediate formation : Reacting 4-chlorobenzenesulfonyl chloride with piperidine derivatives under basic conditions to install the sulfonyl group .
  • Oxalamide coupling : Using oxalyl chloride or carbodiimides (e.g., DCC/HOBt) to couple the piperidine-sulfonyl intermediate with morpholinoethylamine .
  • Purification : Chromatography (e.g., flash or HPLC) ensures >95% purity .
    • Optimization : Temperature control (0–25°C for coupling), inert atmospheres (N₂/Ar), and catalysts (e.g., DMAP) improve yields .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR identifies protons (e.g., sulfonyl piperidine δH 1.10–2.20 ppm) and carbons (e.g., morpholine δC 50–60 ppm) .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ observed at m/z 475–500) .
  • X-ray crystallography : Resolves stereochemistry of the piperidine-morpholine core .

Q. What in vitro models are used for preliminary biological screening?

  • Assays :

  • Enzyme inhibition : Testing against kinases or proteases via fluorescence/colorimetric assays (IC₅₀ values) .
  • Receptor binding : Radioligand displacement assays (e.g., GPCR targets) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ >10 μM suggests selectivity) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s mechanism of action?

  • Approach :

  • Molecular docking : Simulates binding to targets (e.g., HIV-1 protease in ) using software like AutoDock .
  • MD simulations : Analyzes stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns) .
  • Pharmacophore modeling : Identifies critical interactions (e.g., sulfonyl group hydrogen bonding) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Case Study : Discrepancies in IC₅₀ values may arise from:

  • Assay variability : Differences in buffer pH, ATP concentrations in kinase assays .
  • Cell line specificity : Varied expression of drug transporters (e.g., P-gp) .
  • Solution : Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can stereochemical purity be ensured during synthesis?

  • Methods :

  • Chiral HPLC : Separates enantiomers (e.g., using Chiralpak AD-H column) .
  • Asymmetric catalysis : Employ chiral auxiliaries or catalysts (e.g., L-proline) during piperidine ring formation .
  • Circular dichroism (CD) : Confirms absolute configuration .

Q. What are the challenges in optimizing pharmacokinetic properties?

  • Key Issues :

  • Solubility : LogP >3 may limit aqueous solubility; addressed via PEGylation or salt formation .
  • Metabolic stability : CYP450 metabolism (e.g., CYP3A4) assessed via liver microsome assays .
  • BBB penetration : Morpholine groups enhance CNS uptake (logBB >0.3 predicted) .

Q. How does structural modification impact target selectivity?

  • SAR Insights :

  • Piperidine sulfonyl group : Critical for protease inhibition (e.g., HIV-1 in ) .
  • Morpholine substitution : Reduces off-target binding to adrenergic receptors .
  • Chlorophenyl group : Enhances hydrophobic interactions in kinase ATP pockets .

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